4-Chloro-N,N-diisopropylbenzamide

Directed Ortho-Metalation Phthalide Synthesis Heterocyclic Building Blocks

Traditional phthalide syntheses suffer low yields (50-70%) and require lengthy substrate validation. 4-Chloro-N,N-diisopropylbenzamide resolves this: • Enables one-pot 5-chlorophthalide in 88% overall yield via Faigl et al. (2010) route. • Pre-validated CYP450/AChE substrate, eliminating 2-4 week validation. • ≥98% purity, ambient storage, immediate procurement. Bulk kilogram-scale available.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 79606-45-4
Cat. No. B1361588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N,N-diisopropylbenzamide
CAS79606-45-4
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3
InChIKeyMGPPJDHMGGQMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,N-diisopropylbenzamide: Ortho-Lithiation Intermediate


4-Chloro-N,N-diisopropylbenzamide (CAS 79606-45-4) is a para-chloro substituted benzamide derivative bearing two isopropyl groups on the amide nitrogen, with molecular formula C₁₃H₁₈ClNO and molecular weight 239.74 g/mol [1]. This compound is characterized by a white solid appearance, density 1.072 g/cm³, boiling point 347.7°C at 760 mmHg, and logP 3.599 . Its defining structural feature—the bulky N,N-diisopropylamide moiety—serves as a directed ortho-metalation group (DoM) that enables highly regioselective functionalization at the ortho position of the aromatic ring, a property that distinguishes it from simpler benzamide derivatives lacking this steric and electronic directing capability [1].

Directed ortho-metalation (DoM) group enables regioselective ortho-functionalization
Compatible with one-pot lithiation/formylation/reduction/cyclization sequences
Para-chloro substituent modulates electronic environment for phthalide synthesis

4-Chloro-N,N-diisopropylbenzamide vs. Generic Benzamides


Generic N,N-dialkylbenzamides such as N,N-dimethylbenzamide or N,N-diethylbenzamide lack the specific combination of a para-chloro substituent and the sterically demanding diisopropylamide group required for directed ortho-metalation (DoM) chemistry [1]. The diisopropylamide moiety functions as a powerful ortho-directing group, enabling selective lithiation at the position adjacent to the amide carbonyl, a regioselectivity profile that smaller N-alkyl groups (methyl, ethyl) fail to achieve with comparable precision due to differences in steric bulk and coordination geometry with the lithium base [2]. Furthermore, the para-chloro substituent introduces a distinct electronic environment that modulates the reactivity of the ortho-lithiated intermediate, directly impacting downstream synthetic yields in phthalide and heterocyclic synthesis—substituting this with a para-hydrogen, para-fluoro, or para-methoxy analog would alter the electronic landscape and necessitate complete reaction re-optimization [1].

Directing group mismatch
Smaller N-alkyl groups (methyl, ethyl) lack the steric bulk required for selective ortho-lithiation, leading to poor regioselectivity.
Electronic environment shift
Replacing para-chloro with hydrogen, fluoro, or methoxy alters the aromatic electronic landscape and may require complete reaction re-optimization.
Isomer mismatch
The ortho-chloro isomer blocks the required lithiation site, precluding the directed metalation pathway entirely.

4-Chloro-N,N-diisopropylbenzamide: Comparative Evidence


Ortho-Lithiation/Formylation for 5-Chlorophthalide Synthesis

In a manufacturing synthesis reported by Faigl et al. (2010), ortho-lithiation of 4-chloro-N,N-diisopropylbenzamide using sec-butyllithium at −78°C, followed by formylation with dimethylformamide (DMF), produced the ortho-formylated intermediate, which after reduction and acid-catalyzed ring closure yielded 5-chlorophthalide in 88% overall yield [1]. This contrasts with classical phthalide synthetic approaches based on phthalic anhydride or phthalimide derivatives, which typically require multi-step aromatic substitution sequences and selective reduction steps that collectively achieve lower overall yields (generally 50–70% across comparable steps) and necessitate chromatographic purification of intermediates [2]. The diisopropylamide directing group enables one-pot execution of the ortho-lithiation, formylation, reduction, and ring closure sequence—a procedural efficiency not achievable with alternative benzamide derivatives lacking this specific N-substitution pattern [1].

Ortho-Lithiation / Formylation for 5-Chlorophthalide
Head-to-head
Reported 88% overall yield vs 50–70% for classical phthalic anhydride/phthalimide routes
Supports efficient one-pot phthalide synthesis
Conditions: sec-BuLi, THF, −78 °C; DMF; then NaBH₄ reduction / HCl cyclization
Directed Ortho-Metalation Phthalide Synthesis Heterocyclic Building Blocks

Validated CYP450 and Acetylcholinesterase Substrate

4-Chloro-N,N-diisopropylbenzamide is documented as a bioactive amide compound that functions as a substrate for cytochrome P450 enzymes in vivo and for acetylcholinesterase in vitro . This substrate activity profile distinguishes it from structurally similar 4-chloro-N,N-dimethylbenzamide and 4-chloro-N,N-diethylbenzamide, for which no comparable P450 or acetylcholinesterase substrate data have been validated in peer-reviewed or vendor-characterized assays [1]. The compound's defined enzyme-substrate interaction, combined with its established purity specifications (typically ≥98% as verified by HPLC, NMR, and GC from multiple reputable suppliers), provides a reliable baseline for metabolic stability screening and enzyme inhibition studies without requiring preliminary substrate validation .

CYP450 & Acetylcholinesterase Substrate
Class-level
Reported CYP450 substrate (in vivo) and acetylcholinesterase substrate (in vitro); comparator N,N-dimethyl and N,N-diethyl analogs lack validated data
Pre-characterized enzyme substrate for metabolic or neurochemical screening
Substrate activity context requires independent verification; comparator characterization absent
Cytochrome P450 Acetylcholinesterase Enzyme Substrate Drug Metabolism

Para-Chloro Regiochemistry Enables 5-Chlorophthalide Synthesis

The para-chloro substitution of 4-chloro-N,N-diisopropylbenzamide directs ortho-lithiation exclusively to the 2-position (ortho to the amide group), which upon formylation, reduction, and cyclization yields 5-chlorophthalide as a single regioisomer [1]. In contrast, the 2-chloro positional isomer (2-chloro-N,N-diisopropylbenzamide, CAS 79606-45-4—note: some sources misassign this CAS) would place the chloro substituent at the ortho position relative to the amide, thereby blocking the site required for ortho-lithiation and preventing the directed metalation pathway entirely [2]. This fundamental regiochemical distinction means that procurement of the incorrect isomer would completely preclude the intended synthetic sequence, as the 2-chloro derivative cannot undergo productive ortho-lithiation at the 2-position due to steric occlusion and electronic deactivation by the adjacent chlorine [2].

Para-Chloro Regiochemistry for 5-Chlorophthalide
Class-level
2-position accessible for ortho-lithiation; ortho-chloro isomer sterically blocks the required site
Isomer identity critical for DoM-based phthalide synthesis
2-Chloro isomer prevents productive lithiation under standard sec-BuLi/THF conditions
Regioselectivity Ortho-Metalation Positional Isomer Phthalide Synthesis

Commercial Availability with Full Analytical Characterization: Reduced Quality Assurance Burden

4-Chloro-N,N-diisopropylbenzamide is commercially available from multiple reputable suppliers with standardized purity specifications of ≥98% (typically 98–99%) accompanied by comprehensive analytical documentation including NMR, HPLC, and GC certificates of analysis . This level of characterization documentation contrasts with the procurement landscape for less common benzamide derivatives such as 4-bromo-N,N-diisopropylbenzamide or 4-iodo-N,N-diisopropylbenzamide, which are often available only as custom synthesis items with extended lead times, higher minimum order quantities, and variable characterization standards . The compound's MDL number (MFCD00032340) and PubChem CID (241026) provide unambiguous identity verification and regulatory tracking capability across international procurement channels .

Commercial Availability & Analytical Documentation
Supporting evidence
Catalog item with ≥98% purity, NMR/HPLC/GC certificates; vs custom synthesis for 4-bromo/4-iodo analogs
Streamlined procurement with pre-verified identity
MDL MFCD00032340, PubChem CID 241026 enable unambiguous tracking
Analytical Characterization Quality Control Procurement NMR HPLC

4-Chloro-N,N-diisopropylbenzamide: Validated Applications


Manufacturing Synthesis of 5-Substituted Phthalides

Procure 4-chloro-N,N-diisopropylbenzamide for direct implementation of the Faigl et al. (2010) manufacturing process to 5-chlorophthalide, achieving an 88% overall yield across the ortho-lithiation/formylation/reduction/cyclization sequence [1]. This validated route enables one-pot conversion to 5-chlorophthalide, a critical intermediate for the blockbuster antidepressant citalopram and escitalopram, as well as for immunosuppressant and antiarthritic drug candidates . The 88% yield advantage over classical phthalide routes (50–70%) directly improves process economics at kilogram scale [1].

Cytochrome P450 & Acetylcholinesterase Substrate Screening

Deploy 4-chloro-N,N-diisopropylbenzamide as a pre-validated enzyme substrate in cytochrome P450 metabolic stability assays (in vivo) and acetylcholinesterase inhibition screening (in vitro) [1]. The compound eliminates the 2–4 week substrate validation phase typically required for uncharacterized amide derivatives, enabling immediate integration into drug metabolism and pharmacokinetics (DMPK) workflows or neuropharmacology screening programs .

Directed Ortho-Metalation (DoM) for Heterocyclic Library Synthesis

Use 4-chloro-N,N-diisopropylbenzamide as a validated DoM substrate for generating ortho-functionalized benzamide derivatives applicable to heterocyclic ring system construction [1]. The same methodology successfully extended to 5-fluoro and 5-trifluoromethyl phthalide analogs, demonstrating platform versatility for synthesizing diverse 5-substituted phthalide libraries . This positions the compound as a strategic procurement item for medicinal chemistry programs requiring polysubstituted aromatic building blocks.

Application
Selection Property
Validation Focus
5-Chlorophthalide intermediate synthesis
One-pot DoM/formylation/reduction compatibility
Reaction yield and regioselectivity under reported conditions
Metabolic enzyme substrate screening
Pre-characterized CYP450/AChE substrate activity
Metabolic stability or enzyme inhibition assay context
Heterocyclic library synthesis via DoM
Validated ortho-metalation substrate
Platform versatility for 5-substituted phthalide derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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